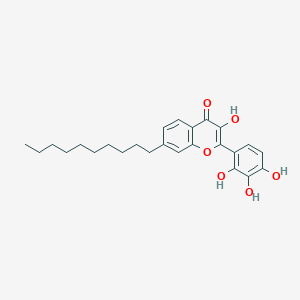
7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-Décyl-3-hydroxy-2-(2,3,4-trihydroxyphényl)-4H-1-benzopyran-4-one est un composé organique complexe avec une structure unique qui comprend une chaîne décylique, plusieurs groupes hydroxyles et un noyau de benzopyrane.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 7-Décyl-3-hydroxy-2-(2,3,4-trihydroxyphényl)-4H-1-benzopyran-4-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation d'un benzaldéhyde substitué par un décyle avec un composé phénolique approprié en milieu acide ou basique. La réaction est suivie d'une cyclisation pour former le noyau de benzopyrane. Les groupes hydroxyles sont introduits par des réactions d'hydroxylation sélective.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé serait optimisé pour le rendement et la pureté, en utilisant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Le 7-Décyl-3-hydroxy-2-(2,3,4-trihydroxyphényl)-4H-1-benzopyran-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyles peuvent être oxydés pour former des quinones.
Réduction : Le composé peut être réduit pour éliminer les fonctionnalités oxygénées.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : Réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Réactifs comme les halogènes (chlore, brome) en présence d'un catalyseur acide de Lewis.
Principaux produits
Oxydation : Formation de quinones.
Réduction : Formation de dérivés désoxygénés.
Substitution : Formation de dérivés halogénés.
Applications de recherche scientifique
Le 7-Décyl-3-hydroxy-2-(2,3,4-trihydroxyphényl)-4H-1-benzopyran-4-one a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses propriétés antioxydantes potentielles en raison de la présence de plusieurs groupes hydroxyles.
Médecine : Enquête sur ses propriétés anti-inflammatoires et anticancéreuses potentielles.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés chimiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du 7-Décyl-3-hydroxy-2-(2,3,4-trihydroxyphényl)-4H-1-benzopyran-4-one implique son interaction avec diverses cibles moléculaires. Les groupes hydroxyles peuvent participer à des liaisons hydrogène et des réactions redox, influençant les voies biologiques. Le noyau de benzopyrane peut interagir avec les enzymes et les récepteurs, modulant leur activité.
Applications De Recherche Scientifique
7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The benzopyran core can interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Composés similaires
- 7-Décyl-3-hydroxy-2-(2,4-dihydroxyphényl)-4H-1-benzopyran-4-one
- 7-Décyl-3-hydroxy-2-(3,4-dihydroxyphényl)-4H-1-benzopyran-4-one
Unicité
Le 7-Décyl-3-hydroxy-2-(2,3,4-trihydroxyphényl)-4H-1-benzopyran-4-one est unique en raison de la disposition spécifique des groupes hydroxyles sur le cycle phényle, ce qui peut influencer considérablement sa réactivité chimique et son activité biologique. Cette structure unique peut conférer des propriétés antioxydantes et thérapeutiques distinctes par rapport à ses analogues.
Propriétés
Numéro CAS |
649552-08-9 |
|---|---|
Formule moléculaire |
C25H30O6 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
7-decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C25H30O6/c1-2-3-4-5-6-7-8-9-10-16-11-12-17-20(15-16)31-25(24(30)21(17)27)18-13-14-19(26)23(29)22(18)28/h11-15,26,28-30H,2-10H2,1H3 |
Clé InChI |
VSVYQNBXCGCWTF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=C(C(=C(C=C3)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


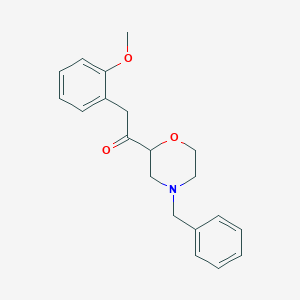

![2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12600212.png)
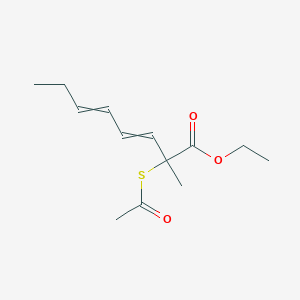
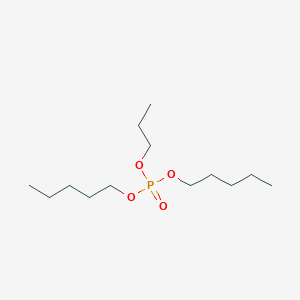

![Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)-](/img/structure/B12600227.png)
![Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)-](/img/structure/B12600229.png)
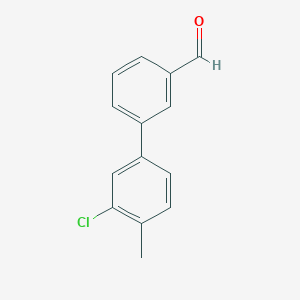
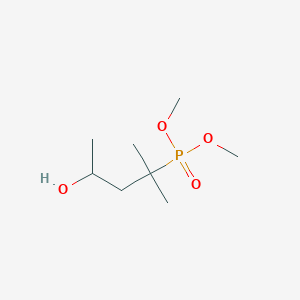
![Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]-](/img/structure/B12600255.png)
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12600258.png)
![3-(Decyloxy)-6-{[4-(decyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12600266.png)

